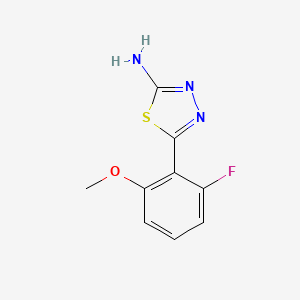

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c1-14-6-4-2-3-5(10)7(6)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGXZUGGNZYURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₈FN₃OS

- Molecular Weight : 225.25 g/mol

- CAS Number : 1240571-96-3

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. The presence of halogen substituents, such as fluorine in this compound, enhances antibacterial activity against various Gram-positive and Gram-negative bacteria.

A study demonstrated that compounds with similar thiadiazole structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL, suggesting moderate to strong antibacterial properties .

| Pathogen | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 | This compound |

| Escherichia coli | 64 | This compound |

Antifungal Activity

The compound also exhibits antifungal activity. Derivatives with similar structures have been shown to inhibit fungal growth effectively. For example, compounds with the thiadiazole moiety displayed significant activity against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .

| Fungal Strain | Inhibition (%) | MIC (μg/mL) |

|---|---|---|

| Candida albicans | 58 | 24 |

| Aspergillus niger | 66 | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing the thiadiazole ring have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).

In vitro studies indicated that the compound exhibited cytotoxic effects with IC₅₀ values lower than those of conventional chemotherapeutics like doxorubicin. Flow cytometry analyses revealed that these compounds could activate apoptotic pathways by increasing p53 levels and caspase activity .

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Apoptosis induction via p53 |

| U-937 | <12 | Caspase activation |

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated that those with fluorinated phenyl groups exhibited superior activity against both bacterial and fungal strains .

- Cytotoxicity Assessment : In a recent investigation involving human cancer cell lines, the compound was tested for its cytotoxic effects. The study found that it significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine, exhibit notable antimicrobial properties. The compound is part of a class known for their effectiveness against various pathogens.

- Antibacterial Properties : Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with fluorinated substituents have demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been tested for antifungal properties against strains such as Candida albicans and Aspergillus niger, with promising results indicating significant inhibition zones .

Anticancer Potential

The thiadiazole scaffold is recognized for its cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the thiadiazole ring can lead to compounds with potent anticancer activity. For example, studies have linked 2-amino-1,3,4-thiadiazole derivatives to cytostatic effects, making them potential candidates for cancer therapeutics .

Herbicidal Activity

Thiadiazole derivatives have been explored for their herbicidal properties. The introduction of specific substituents can enhance the efficacy of these compounds in controlling weed growth without harming crops. The mechanism often involves interference with plant metabolic pathways .

Insecticidal Properties

Some studies suggest that thiadiazole compounds can act as insecticides by disrupting the nervous systems of pests. This application is particularly valuable in sustainable agriculture, where reducing chemical pesticide use is essential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thiadiazole ring or the phenyl substituent can lead to significant changes in biological activity.

| Modification | Biological Activity | Reference |

|---|---|---|

| Fluorination | Increased antibacterial activity | |

| Hydroxyl groups | Enhanced antifungal properties | |

| Alkyl substitutions | Improved herbicidal efficacy |

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of 1,3,4-thiadiazole derivatives, compounds similar to this compound were found to exhibit MIC values lower than standard antibiotics against various bacterial strains. This highlights their potential as alternatives in treating resistant infections .

Case Study 2: Anticancer Research

A derivative of this compound was tested against human cancer cell lines and demonstrated significant cytotoxicity compared to control groups. This supports further exploration into its development as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The 1,3,4-thiadiazole scaffold is highly versatile, with biological activities heavily dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-amines

Physicochemical and Electronic Properties

- Substituent Effects: Fluorine: Ortho-fluorine in the target compound may increase metabolic stability and membrane permeability compared to para-fluorine analogs . Methoxy Group: The para-methoxy substituent likely enhances solubility via hydrogen bonding, contrasting with bromine’s steric bulk in . Thiophene vs.

Preparation Methods

Reaction of Substituted Benzoic Acids with Thiosemicarbazide

A commonly used method involves the reaction of 2-fluoro-6-methoxybenzoic acid with thiosemicarbazide under reflux in acidic or neutral media to form the this compound. This approach is supported by analogous syntheses of related compounds such as 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine, which was synthesized by reacting 2,6-difluorobenzoic acid with thiosemicarbazide.

The cyclization typically proceeds via dehydration, often facilitated by heating or using dehydrating agents, to close the thiadiazole ring.

Microwave-Assisted Synthesis

Recent advances have demonstrated that microwave-assisted synthesis can significantly improve the efficiency and yield of thiadiazole derivatives. For example, the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines via microwave irradiation in a sealed vial has been reported, where the reaction mixture of 5-aryl-1,3,4-thiadiazol-2-amines, aromatic aldehydes, and isocyanides undergoes rapid cyclization and functionalization.

Though this method was applied to imidazo[2,1-b]thiadiazoles, the core thiadiazole synthesis principles apply, and similar microwave protocols can be adapted for this compound, offering greener and solvent-free conditions.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | 2-Fluoro-6-methoxybenzoic acid, thiosemicarbazide | Commercially available or synthesized intermediates |

| Solvent | Ethanol, water, or solvent-free (microwave) | Ethanol commonly used; solvent-free preferred for green synthesis |

| Temperature | Reflux (80-100 °C) or microwave heating (60-120 °C) | Microwave reduces reaction time significantly |

| Reaction Time | Several hours (conventional), minutes (microwave) | Microwave irradiation typically 5-10 minutes |

| Catalyst/Dehydrating Agent | Acid catalysts (e.g., HCl), or none in microwave | Acid catalysis promotes cyclization |

| Purification | Recrystallization or silica gel chromatography | Ethanol recrystallization common |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|

| Conventional Reflux | Simple, well-established | Long reaction times, solvent use | 70-85 | Moderate (solvent and energy) |

| Microwave-Assisted Synthesis | Rapid, higher yields, solvent-free options | Requires specialized equipment | 85-98 | Low (green chemistry approach) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be refined to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives under acidic or thermal conditions. For example, similar thiadiazoles were prepared using toluene-2-sulfonic acid as a catalyst in refluxing methanol for 24 hours, followed by recrystallization to purify the product . Adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., 0.2–1.0 mol% acid) can optimize yields. Monitoring reaction progress via TLC or HPLC is critical to avoid over-cyclization .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze H and C spectra to verify substituent positions (e.g., fluorine and methoxy groups on the phenyl ring) .

- X-ray crystallography : Determine dihedral angles between the thiadiazole and fluorophenyl moieties, as seen in related compounds (e.g., 18.2°–30.3° dihedral angles in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) .

- Mass spectrometry : Confirm molecular weight (MW ≈ 253.3 g/mol) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer : Prioritize assays based on known activities of thiadiazole derivatives:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Test inhibition of topoisomerase II or kinases using fluorometric assays .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluoro vs. methoxy groups) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT calculations : Compare electron-withdrawing (fluoro) and electron-donating (methoxy) effects on the HOMO-LUMO gap, dipole moment, and charge distribution. For example, fluorinated thiadiazoles exhibit enhanced electrophilicity, impacting DNA binding or enzyme inhibition .

- SAR studies : Synthesize analogs (e.g., 5-(3-fluorophenyl) or 5-(4-methoxyphenyl)) and correlate substituent position with activity trends. Crystallographic data from analogs (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) reveal steric and electronic influences on supramolecular interactions .

Q. How can computational modeling (e.g., molecular docking) predict binding modes with biological targets?

- Methodological Answer :

- Target selection : Prioritize proteins with known thiadiazole interactions (e.g., topoisomerase II, EGFR kinase).

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine showed strong binding to ATP pockets in kinases via hydrogen bonding with backbone amides .

- MD simulations : Validate docking poses with 100-ns simulations to assess stability of binding conformations .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC values in similar assays)?

- Methodological Answer :

- Control standardization : Ensure consistent cell lines, culture conditions, and assay protocols (e.g., serum concentration, incubation time).

- Metabolic stability : Evaluate compound degradation in assay media via LC-MS. For example, methoxy groups may undergo demethylation, altering activity .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Q. How can environmental fate studies inform safe handling and disposal protocols for this compound?

- Methodological Answer :

- Degradation pathways : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 4–9, UV light). Monitor intermediates via HPLC-MS .

- Ecotoxicology : Use Daphnia magna or algae models to assess acute toxicity (LC). Related thiadiazoles showed moderate aquatic toxicity, necessitating neutralization before disposal .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thiadiazole Derivatives

Table 2 : Structural Parameters from X-ray Crystallography

| Compound | Dihedral Angle (Thiadiazole-Phenyl) | Hydrogen Bonding Network | Reference |

|---|---|---|---|

| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | 18.2° (A), 30.3° (B) | N–H···N (2.89–3.02 Å) | |

| 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 22.5° | N–H···S (3.11 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.